molecular formula C18H17ClN4O B138736 4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride CAS No. 55368-40-6

4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride

Cat. No. B138736
CAS RN: 55368-40-6
M. Wt: 340.8 g/mol
InChI Key: ZJHZBDRZEZEDGB-UHFFFAOYSA-N
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Description

4,4’-(Furan-2,5-diyl)dibenzimidamide dihydrochloride, also known as Furamidine dihydrochloride, is a compound with the molecular formula C18H18Cl2N4O and a molecular weight of 377.27 . It is used for research purposes .

Scientific Research Applications

Protein Arginine Methyltransferases (PRMTs) Inhibition

Furamidine Dihydrochloride is a potent, selective, and cell-permeable protein arginine methyltransferase 1 (PRMT1) inhibitor . It has an IC50 of 9.4 μM and displays selectivity over PRMT5, PRMT6, and CARM1 . PRMTs are essential epigenetic and post-translational regulators in eukaryotic organisms . Dysregulation of PRMTs is intimately related to multiple types of human diseases, particularly cancer .

Cancer Treatment

Diamidine compounds exemplified by furamidine provide lead structures that can be potentially further optimized into therapeutic agents for cancer treatment . Furamidine significantly inhibited cell proliferation in leukemia cell lines .

Epigenetic Research

Furamidine can serve as a chemical probe for epigenetic research . Epigenetics refers to the study of functional changes in the genome without altering the underlying nucleotide sequence . Aberrant epigenetic regulation is causative to various disease states, including diabetes, inflammation, and cancer .

Anti-parasitic Compound

Furamidine was originally developed as an anti-parasitic compound for a variety of diseases including Chagas’ disease . It targets AT-rich sequences in trypanosome kinetoplast minicircle DNA (kDNA), resulting in subsequent destruction of the kinetoplast and cell death .

Organic Cation Transporter 1 (OCT1) Substrate

Furamidine dihydrochloride is a substrate of the organic cation transporter 1 (OCT1) . OCT1 is involved in the transport of many endogenous and exogenous organic cations and its function is essential for the elimination of numerous drugs and toxins .

Prodrug Synthesis

A number of prodrugs of furamidine dihydrochloride are being synthesized and are in clinical trial stages . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug .

Mechanism of Action

Target of Action

Furamidine Dihydrochloride primarily targets Protein Arginine Methyltransferase 1 (PRMT1) . PRMT1 is an enzyme that plays a crucial role in the methylation of arginine residues, a post-translational modification important for various biological processes .

Mode of Action

Furamidine Dihydrochloride acts as a selective inhibitor of PRMT1 . It exhibits selectivity for PRMT1 over other protein arginine methyltransferases such as PRMT5, PRMT6, and PRMT4 (CARM1) . Additionally, Furamidine Dihydrochloride is a potent, reversible, and competitive inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) .

Biochemical Pathways

Furamidine Dihydrochloride affects the biochemical pathways involving PRMT1. By inhibiting PRMT1, it impacts the methylation of arginine residues on histones and other proteins . This can lead to changes in gene expression and other downstream effects.

Pharmacokinetics

The pharmacokinetics of Furamidine Dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and effectively converted to its active form in the body . It is subject to first-pass metabolism and hepatic retention, limiting its systemic bioavailability .

Result of Action

The inhibition of PRMT1 by Furamidine Dihydrochloride can lead to changes in gene expression and cellular functions . It has been shown to inhibit cell proliferation in leukemia cell lines . Furthermore, it can bind to AT-rich sequences in trypanosome kinetoplast minicircle DNA (kDNA), leading to the destruction of the kinetoplast and cell death .

properties

IUPAC Name

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O.2ClH/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22;;/h1-10H,(H3,19,20)(H3,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNYQUQHOUERTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970703
Record name 4,4'-(2,5-Furandiyl)dibenzenecarboximidamide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride

CAS RN

55368-40-6
Record name 4,4'-(2,5-Furandiyl)dibenzenecarboximidamide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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